molecular formula C14H11NO4 B1264974 Hydroxyphenyl dihydroxyisoindolinone CAS No. 1086908-58-8

Hydroxyphenyl dihydroxyisoindolinone

Cat. No. B1264974
M. Wt: 257.24 g/mol
InChI Key: PFNJFMLPBCRODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyphenyl dihydroxyisoindolinone is a natural product found in Hygrophoropsis aurantiaca with data available.

Scientific Research Applications

Applications in Biosensing and Biodegradation

Biosensor Development N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was utilized for the electrocatalytic determination of glutathione, showcasing its capability as a sensitive biosensor. The modified electrode exhibited distinct electron mediating behavior, leading to well-separated oxidation peaks for glutathione and piroxicam. This demonstrates the potential application of hydroxyphenyl dihydroxyisoindolinone derivatives in the biosensing field, particularly for medical and environmental monitoring (Karimi-Maleh et al., 2014).

Biodegradation and Environmental Impact The biodegradation of methylisothiazolinone, a biocide containing hydroxyphenyl structures, by Phanerochaete chrysosporium was examined, revealing the fungus's capability to transform this compound efficiently. This study is significant as it uncovers the potential of using specific fungal strains in bioremediation processes to degrade harmful substances in the environment and reduce their ecological toxicity (Nowak et al., 2020).

Applications in Chemistry and Material Science

Synthesis of Novel Compounds A study conducted on the seeds of Nigella glandulifera led to the discovery of new alkaloids, including 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. The structural uniqueness of these compounds, especially with phenyl substitution at specific positions, underscores the potential of hydroxyphenyl dihydroxyisoindolinone derivatives in synthesizing novel compounds for various applications, from pharmacological to material sciences (Guo et al., 2017).

Bischler-Napieralski Reaction and Chemical Transformations Anomalous substituent effects were observed in the Bischler-Napieralski reaction of 2-aryl aromatic formamides, leading to the formation of 7-5 ring systems, a deviation from the usual isoquinoline skeletons. This phenomenon illustrates the intricate chemistry of hydroxyphenyl dihydroxyisoindolinone derivatives and their potential in advancing synthetic methodologies for complex molecular architectures (Ishikawa et al., 2000).

properties

CAS RN

1086908-58-8

Product Name

Hydroxyphenyl dihydroxyisoindolinone

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2

InChI Key

PFNJFMLPBCRODX-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O

Canonical SMILES

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O

Other CAS RN

1086908-58-8

synonyms

clitocybin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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